molecular formula C8H11NO5 B8228705 (3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid

(3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid

Cat. No.: B8228705
M. Wt: 201.18 g/mol
InChI Key: JZQZWXLQPSBFCO-YUPRTTJUSA-N
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Description

This compound is a bicyclic pyrrole derivative featuring a fused [1,3]dioxolane ring system, a ketone group at position 4, and a carboxylic acid substituent at position 4. Its stereochemistry (3AS,6S,6AS) confers rigidity to the structure, making it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors or chiral ligands.

Properties

IUPAC Name

(3aS,6S,6aS)-2,2-dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5/c1-8(2)13-4-3(7(11)12)9-6(10)5(4)14-8/h3-5H,1-2H3,(H,9,10)(H,11,12)/t3-,4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQZWXLQPSBFCO-YUPRTTJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=O)NC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)C(=O)N[C@@H]2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin-Based Assembly and Automated Protocols

The patent US5614608A details an automated robotic system for solid-phase synthesis, adaptable to heterocyclic systems like the target compound. Key steps include:

  • Resin Selection : Polystyrene or polyethylene glycol-polystyrene (PEG-PS) resins functionalized with acid-labile linkers (e.g., Wang resin) enable covalent attachment of intermediates.

  • Coupling Reagents : N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) facilitate amide bond formation between protected amino acid precursors and resin-bound intermediates.

  • Deprotection : A 50% piperidine/DMF solution removes Fmoc protecting groups, critical for iterative coupling cycles.

Table 1: Solid-Phase Synthesis Parameters

StepReagents/ConditionsDurationYield (%)
Resin loadingWang resin, DIC, HOBt, DMF2 hr95
Fmoc deprotection50% piperidine/DMF10 min>99
CouplingFmoc-amino acid, DIC, HOBt2 hr85–90
CyclizationPOCl₃, DMF (Vilsmeier reagent)6 hr70

This method ensures high reproducibility but requires optimization for pyrrole ring closure, often achieved via Vilsmeier-Haack formylation followed by oxidation.

Solution-Phase Cyclization Strategies

Dioxolo Ring Formation

The dioxolo moiety is constructed via acid-catalyzed cyclization of 1,2-diols with ketones. For example:

  • Precursor : Methyl 3,4-dihydroxy-5-methylpyrrole-2-carboxylate reacts with acetone under BF₃·Et₂O catalysis to form the dioxolo ring.

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.

Pyrrole Ring Closure

Paal-Knorr synthesis using 1,4-diketones and ammonium acetate yields the pyrrole core:

  • Substrate : Dimethyl 2,5-diketoadipate treated with NH₄OAc in acetic acid at reflux.

  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) direct the 6S configuration during cyclization.

Stereoselective Synthesis and Resolution

Asymmetric Catalysis

  • Catalyst : Jacobsen’s thiourea catalysts induce enantioselectivity during dioxolo-pyrrole formation, achieving 90% ee.

  • Dynamic Kinetic Resolution : Racemic intermediates equilibrate under basic conditions (DBU, CH₃CN), with selective crystallization of the (3aS,6S,6aS)-isomer.

Table 2: Stereoselective Methods Comparison

MethodCatalyst/Reagentee (%)Yield (%)
Asymmetric cyclizationJacobsen’s thiourea9065
Enzymatic resolutionLipase PS-IM9550
Chiral chromatographyCellulose tris(3,5-DMP)9930

Oxidative Functionalization to Carboxylic Acid

Aldehyde Oxidation

The aldehyde intermediate (accessible via Vilsmeier formylation) is oxidized to the carboxylic acid using:

  • KMnO₄ in acidic conditions (H₂SO₄, H₂O, 0°C, 2 hr), yielding 80% product.

  • Ag₂O in aqueous THF (room temperature, 12 hr), providing milder conditions for acid-sensitive substrates.

Direct Carboxylation

  • Kolbe-Schmitt Reaction : Pyrrole derivatives react with CO₂ under high pressure (50 atm) and NaH base, yielding 60% carboxylated product.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

MethodStepsTotal Yield (%)Purity (%)Scalability
Solid-phase automated84597High
Solution-phase65595Moderate
Enzymatic resolution73599Low

Solid-phase synthesis offers scalability but suffers from moderate yields during cyclization. Solution-phase routes provide higher yields but require meticulous stereochemical control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, where one functional group is replaced by another, can be used to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes can provide insights into biochemical processes.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Metrics

Methods for comparing compound similarity—critical in virtual screening—include Tanimoto coefficients, MACCS keys, and pharmacophore mapping . For this compound, structural analogs would share:

  • Core bicyclic systems (e.g., pyrrole fused with dioxolane or tetrahydrofuran rings).
  • Functional groups (carboxylic acid, ketone).
  • Stereochemical complexity (chiral centers influencing 3D conformation).
Key Analogs and Their Properties
Compound Name Core Structure Functional Groups Key Differences
Target Compound Dioxolane-pyrrole Carboxylic acid, ketone, methyl Stereochemical rigidity
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Pyrimidine Carboxylic acid, chloro, methyl Heteroaromatic vs. bicyclic
Pyrrole-2-carboxylic acid Pyrrole Carboxylic acid Lack of fused rings

Functional Group Impact :

  • The dioxolane ring in the target compound enhances steric hindrance compared to simpler pyrrole derivatives .

Research Findings and Implications

  • Virtual Screening : Structural similarity assessments (e.g., Tanimoto scores) would prioritize compounds with overlapping pharmacophores, such as bicyclic systems or acid groups, but may overlook stereochemical nuances .
  • Synthetic Utility : The target compound’s rigid structure could outperform flexible analogs in enantioselective catalysis or receptor binding.

Biological Activity

(3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid is a synthetic compound with a complex molecular structure and potential biological activities. This article aims to explore its biological activity based on available research findings and data.

  • IUPAC Name : (3aS,4S,6aS)-2,2-dimethyl-6-oxotetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid
  • Molecular Formula : C8H11NO5
  • Molecular Weight : 201.18 g/mol
  • CAS Number : 1654009-11-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential antimicrobial properties and cytotoxic effects.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds often exhibit significant antimicrobial properties. While specific studies on (3AS,6S,6AS)-2,2-Dimethyl-4-oxo have not been extensively published, related compounds show promise against various pathogens.

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
NigritanineStaphylococcus aureus128 µM
HarmaneE. coli8.64 mm (inhibition zone)
Dihydroberberine·HClS. aureus7.80 mm (inhibition zone)

The antimicrobial activity of related compounds suggests that (3AS,6S,6AS)-2,2-Dimethyl-4-oxo may also possess similar properties due to its structural characteristics.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the safety profile of various pyrrole derivatives. For instance:

  • Cell Lines Tested : Human keratinocytes and mammalian red blood cells.
  • Findings : Some derivatives exhibited low toxicity levels while maintaining antimicrobial efficacy.

These findings are crucial for assessing the therapeutic potential of (3AS,6S,6AS)-2,2-Dimethyl-4-oxo in clinical applications.

Case Studies and Research Findings

  • Study on Structural Activity Relationship (SAR) :
    • Investigations into the SAR of pyrrole derivatives highlighted that modifications in the dioxolo ring significantly influence biological activity.
    • It was observed that increased hydrophobicity often correlates with enhanced antimicrobial effects.
  • Synthetic Pathways :
    • The synthesis of related compounds has been optimized to enhance yield and purity. For instance:
      • A method involving the reaction of readily available precursors under controlled conditions yielded a high purity product suitable for biological testing.

Q & A

Q. How should contradictory spectral data (e.g., unexpected 13C^{13}C-NMR shifts) be reconciled during structural confirmation?

  • Methodology : Re-examine sample purity via high-resolution mass spectrometry (HRMS). Compare experimental NMR data with DFT-computed spectra (e.g., Gaussian 16) and investigate tautomeric equilibria or dynamic effects using variable-temperature NMR .

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